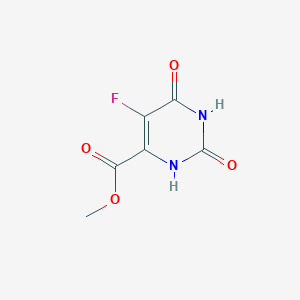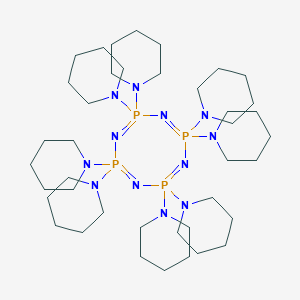
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetraazatetraphosphocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraazatetraphosphocine, commonly known as OAP-8, is a novel compound that has gained significant attention in the field of scientific research. OAP-8 is a phosphorus-containing compound that exhibits unique properties, making it a promising candidate for various applications in different fields.
作用機序
The exact mechanism of action of OAP-8 is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in DNA synthesis and repair, leading to cell death. OAP-8 has also been shown to induce oxidative stress and disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
OAP-8 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that OAP-8 can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce viral replication. Additionally, OAP-8 has been shown to have antioxidant properties and can reduce inflammation.
実験室実験の利点と制限
OAP-8 has several advantages for lab experiments, including its stability and ease of synthesis. However, OAP-8 is highly toxic and requires careful handling and disposal. Additionally, the complex synthesis process and the lack of commercially available OAP-8 can make it challenging to obtain for research purposes.
将来の方向性
There are several potential future directions for OAP-8 research. One area of interest is the development of OAP-8-based anticancer drugs. Further research is needed to determine the optimal dosage and delivery method for OAP-8. Additionally, studies are needed to investigate the potential use of OAP-8 in other areas, such as agriculture and material science. Finally, the development of new synthesis methods for OAP-8 may improve its availability and reduce the cost of production.
Conclusion:
In summary, OAP-8 is a novel phosphorus-containing compound that has shown promising results in various fields of scientific research. Its unique properties make it a promising candidate for the development of new drugs, catalysts, and agricultural products. Although further research is needed to fully understand its mechanism of action and potential applications, OAP-8 has the potential to make significant contributions to the scientific community.
合成法
OAP-8 is synthesized via a multistep process involving the reaction of piperidine with phosphorus oxychloride, followed by the addition of ammonia and further reaction with phosphorus trichloride. The final product is obtained through purification and isolation steps. The synthesis of OAP-8 is complex and requires expertise in organic chemistry.
科学的研究の応用
OAP-8 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, OAP-8 has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, OAP-8 has been investigated for its potential use as an antibacterial and antiviral agent. In agriculture, OAP-8 has been studied for its ability to improve crop yields and reduce the use of pesticides. In material science, OAP-8 has been explored for its use as a catalyst in chemical reactions.
特性
CAS番号 |
1678-55-3 |
|---|---|
分子式 |
C40H80N12P4 |
分子量 |
853 g/mol |
IUPAC名 |
2,2,4,4,6,6,8,8-octa(piperidin-1-yl)-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C40H80N12P4/c1-9-25-45(26-10-1)53(46-27-11-2-12-28-46)41-54(47-29-13-3-14-30-47,48-31-15-4-16-32-48)43-56(51-37-21-7-22-38-51,52-39-23-8-24-40-52)44-55(42-53,49-33-17-5-18-34-49)50-35-19-6-20-36-50/h1-40H2 |
InChIキー |
ODNIINMHKKAIBD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P2(=NP(=NP(=NP(=N2)(N3CCCCC3)N4CCCCC4)(N5CCCCC5)N6CCCCC6)(N7CCCCC7)N8CCCCC8)N9CCCCC9 |
正規SMILES |
C1CCN(CC1)P2(=NP(=NP(=NP(=N2)(N3CCCCC3)N4CCCCC4)(N5CCCCC5)N6CCCCC6)(N7CCCCC7)N8CCCCC8)N9CCCCC9 |
同義語 |
2,2,4,4,6,6,8,8-octakis(1-piperidyl)-1,3,5,7-tetraza-2$l^{5},4$l^{5},6 $l^{5},8$l^{5}-tetraphosphacycloocta-1,3,5,7-tetraene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



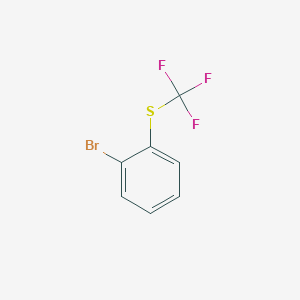





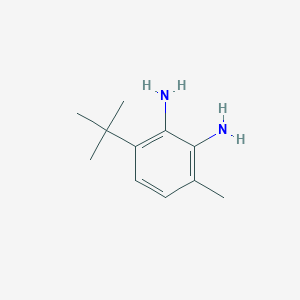
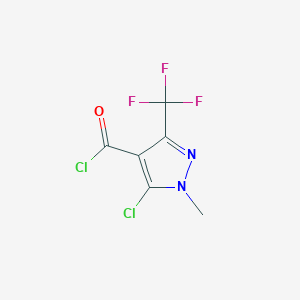


![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)

